molecular formula C18H14N4O6 B12025246 Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate CAS No. 624726-13-2

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate

Cat. No.: B12025246
CAS No.: 624726-13-2
M. Wt: 382.3 g/mol
InChI Key: JLPNABZXPXELPB-UHFFFAOYSA-N
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Description

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound that features a nitrobenzoyl group, a hydrazono group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate typically involves multiple steps. One common method is the Fischer esterification of 3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . This reaction produces methyl 3-nitrobenzoate, which can then be further reacted with hydrazine to form the hydrazono derivative. The final step involves the cyclization of the hydrazono derivative with an indole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems could also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can also interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: A precursor in the synthesis of the target compound.

    Indole derivatives: Compounds with similar indole moieties that exhibit various biological activities.

    Hydrazono derivatives: Compounds with similar hydrazono groups that are used in organic synthesis and medicinal chemistry.

Uniqueness

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O6. It features an indole structure with a hydrazone linkage and a nitrobenzoyl moiety, which may contribute to its biological activities.

Structural Formula

C18H14N4O6\text{C}_{18}\text{H}_{14}\text{N}_{4}\text{O}_{6}

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazones have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves the chelation of metal ions essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Compounds with indole structures are known for their ability to inhibit cell proliferation in various cancer cell lines. For example, hydrazones have shown promising results in inhibiting the growth of HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Metal Ion Chelation : Similar compounds have been reported to chelate free iron, which is crucial for bacterial survival and proliferation.
  • Inhibition of Enzymatic Activity : Some hydrazones inhibit key enzymes involved in cancer metabolism.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

Study 1: Antibacterial Activity

A study evaluating a series of benzothiazole hydrazones demonstrated their effectiveness against malaria parasites and other bacterial strains. The lead compound exhibited an IC50 of 5.3 µM against human ribonucleotide reductase (hRR), showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Screening

In a recent screening of hydrazone derivatives, one compound was found to significantly inhibit the growth of HeLa cells with an IC50 value of 226 µg/mL. This suggests that modifications in the hydrazone structure can enhance anticancer activity .

Data Table: Biological Activities Comparison

Compound NameActivity TypeTarget Organism/Cell LineIC50/Activity Level
Compound 5fAntimalarialPlasmodium falciparum5.3 µM
Methyl (3-nitrobenzoyl) HydrazoneAntibacterialE. coli62.5 µg/mL
Methyl (3-nitrobenzoyl) HydrazoneAnticancerHeLa226 µg/mL

Properties

CAS No.

624726-13-2

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3

InChI Key

JLPNABZXPXELPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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